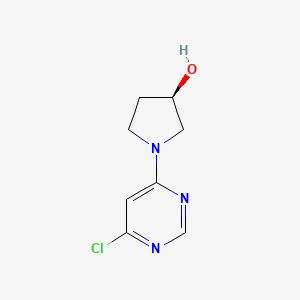

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines and pyrimidines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and a suitable pyrrolidine derivative.

Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidine: Lacks the hydroxyl group.

(3R)-1-(6-bromopyrimidin-4-yl)pyrrolidin-3-ol: Contains a bromine atom instead of chlorine.

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-2-ol: Hydroxyl group is positioned differently.

Uniqueness

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is unique due to the specific positioning of the chlorine atom on the pyrimidine ring and the hydroxyl group on the pyrrolidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidine ring substituted with a 6-chloropyrimidin-4-yl group and a hydroxyl group, which may influence its interactions with biological targets.

The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. The presence of the chlorine atom in the pyrimidine ring is significant for its biological activity, as halogenated compounds often exhibit enhanced potency and selectivity in drug interactions.

Studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in critical pathways such as cancer progression and neurodegenerative diseases. Its structural similarity to other biologically active compounds indicates potential applications in targeting specific molecular pathways relevant to these conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Details |

|---|---|

| Enzyme Inhibition | Potential inhibitor of protein kinases and other enzymes involved in cellular signaling. |

| Antitumor Activity | May inhibit tumor growth through modulation of spliceosome components and other pathways. |

| Neuroprotective Effects | Possible effects on neurodegenerative pathways, although specific mechanisms require further investigation. |

Case Studies and Research Findings

- Antitumor Efficacy : In preclinical models, compounds structurally related to this compound have shown significant inhibition of tumor growth. For instance, studies indicated that similar compounds could reduce tumor size by up to 99% in xenograft models, demonstrating their potential as therapeutic agents against various cancers .

- Pharmacodynamic Studies : Research has highlighted the pharmacodynamic effects of related compounds on cellular mechanisms such as apoptosis and cell cycle regulation. For example, certain derivatives have been observed to induce upregulation of tumor suppressor proteins like p53, which plays a critical role in cell cycle control and apoptosis .

- Structure–Activity Relationship (SAR) Analysis : SAR studies have been crucial for understanding how modifications to the pyrrolidine or pyrimidine moieties affect biological activity. For instance, variations in substituents on the pyrrolidine nitrogen have been shown to significantly alter potency against cancer cell lines .

Propriétés

IUPAC Name |

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGMLJYQCXYCRF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733672 | |

| Record name | (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264038-82-5 | |

| Record name | (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.